molecular formula C12H16ClNO2 B2994649 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride CAS No. 130719-77-6

2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride

Cat. No.: B2994649
CAS No.: 130719-77-6
M. Wt: 241.72
InChI Key: GSKLQHRBSMQMOU-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is a chemical compound that belongs to the class of hydrogenated benzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride typically involves multiple steps, starting with the construction of the benzazepine core followed by functional group modifications. One common synthetic route involves the hydrogenation of benzazepine derivatives under specific reaction conditions, such as the use of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is studied for its potential biological activity. It has been investigated as a selective antagonist of muscarinic receptors, which are important in various physiological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating conditions such as hypertension and other cardiovascular diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a muscarinic receptor antagonist, it binds to muscarinic receptors and inhibits their activity, leading to a decrease in the physiological responses mediated by these receptors.

Molecular Targets and Pathways Involved:

  • Muscarinic Receptors: These are a type of acetylcholine receptor found in various tissues, including the heart, smooth muscles, and glands.

  • Pathways: The inhibition of muscarinic receptors affects pathways related to smooth muscle contraction, glandular secretion, and heart rate regulation.

Comparison with Similar Compounds

  • Tolvaptan: Another benzazepine derivative used in the treatment of hyponatremia.

  • Oxybutynin: A muscarinic receptor antagonist used to treat overactive bladder.

Uniqueness: 2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid; hydrochloride is unique in its structural features and its potential applications in various fields. Its ability to act as a selective antagonist of muscarinic receptors sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKLQHRBSMQMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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